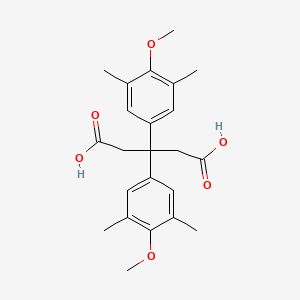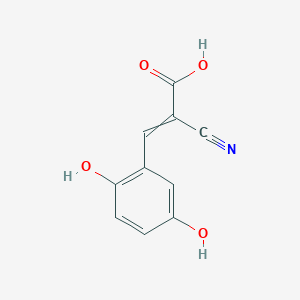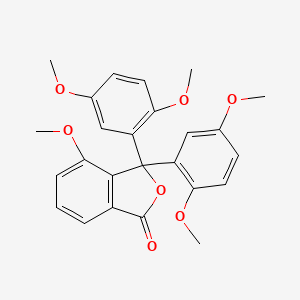![molecular formula C20H31ClO2 B14285821 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride CAS No. 136351-82-1](/img/structure/B14285821.png)
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is an organic compound with the molecular formula C20H31ClO2. It is known for its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups and a butanoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride typically involves the reaction of 2,4-di-tert-pentylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the synthesis of polymers and other advanced materials.
Biological Studies: As a reagent for modifying biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]butanoic acid
Uniqueness
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride is unique due to its acyl chloride functionality, which imparts high reactivity towards nucleophiles. This distinguishes it from similar compounds that may lack this reactive group and therefore have different chemical properties and applications .
Eigenschaften
| 136351-82-1 | |
Molekularformel |
C20H31ClO2 |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride |
InChI |
InChI=1S/C20H31ClO2/c1-8-16(18(21)22)23-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13H2,1-7H3 |
InChI-Schlüssel |
WSAXAWKDUUKXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)



